molecular formula C25H30N6O B10837955 1,4-dibutyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-one

1,4-dibutyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-one

Cat. No.: B10837955
M. Wt: 430.5 g/mol
InChI Key: JYOGXGMOSXSRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SC-51895 is a small molecule drug that acts as an angiotensin II receptor type 1 antagonist. It was initially developed by G.D. Searle & Co., Inc. for the treatment of cardiovascular diseases, particularly hypertension . The molecular formula of SC-51895 is C25H30N6O, and it has a molecular weight of 430.55 g/mol .

Preparation Methods

The synthetic routes and reaction conditions for SC-51895 are not extensively documented in publicly available sources. the general approach to synthesizing angiotensin II receptor antagonists typically involves multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

SC-51895, as an angiotensin II receptor antagonist, primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions may include:

    Oxidation: SC-51895 can undergo oxidation reactions, particularly at the nitrogen-containing functional groups.

    Reduction: Reduction reactions may be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

SC-51895 has been primarily studied for its potential therapeutic applications in cardiovascular diseases. As an angiotensin II receptor type 1 antagonist, it can help manage hypertension by blocking the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict . This action helps to lower blood pressure and reduce the workload on the heart.

In addition to its cardiovascular applications, SC-51895 may also be used in research to study the role of angiotensin II receptors in various physiological and pathological processes. This includes exploring its effects on kidney function, fluid balance, and cellular signaling pathways.

Mechanism of Action

SC-51895 exerts its effects by selectively binding to and blocking angiotensin II receptor type 1 (AT1R). Angiotensin II is a potent vasoconstrictor that plays a key role in regulating blood pressure and fluid balance. By antagonizing AT1R, SC-51895 prevents angiotensin II from exerting its vasoconstrictive effects, leading to vasodilation and a subsequent reduction in blood pressure .

The molecular targets and pathways involved in the action of SC-51895 include the renin-angiotensin-aldosterone system (RAAS), which is crucial for maintaining blood pressure homeostasis. By inhibiting AT1R, SC-51895 disrupts the RAAS pathway, resulting in decreased vasoconstriction and aldosterone secretion.

Comparison with Similar Compounds

SC-51895 is part of a class of drugs known as angiotensin II receptor antagonists or blockers (ARBs). Similar compounds in this class include:

    Losartan: One of the first ARBs developed, used to treat hypertension and protect the kidneys from damage due to diabetes.

    Valsartan: Another ARB used to treat high blood pressure and heart failure.

    Irbesartan: Used to treat hypertension and diabetic nephropathy.

Compared to these compounds, SC-51895 may have unique pharmacokinetic properties, binding affinities, and therapeutic profiles. detailed comparative studies are necessary to fully elucidate its uniqueness and advantages over other ARBs.

Properties

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

IUPAC Name

1,4-dibutyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-one

InChI

InChI=1S/C25H30N6O/c1-3-5-9-21-18-30(16-6-4-2)25(32)31(21)17-19-12-14-20(15-13-19)22-10-7-8-11-23(22)24-26-28-29-27-24/h7-8,10-15,18H,3-6,9,16-17H2,1-2H3,(H,26,27,28,29)

InChI Key

JYOGXGMOSXSRMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.